molecular formula C10H14N2 B2584395 N-methyl-1,2,3,4-tetrahydroquinolin-5-amine CAS No. 1423033-78-6

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine

Cat. No.: B2584395
CAS No.: 1423033-78-6
M. Wt: 162.236
InChI Key: ZUTLDBCRQXLYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . It is a derivative of tetrahydroquinoline, a bicyclic structure that is part of many natural and synthetic compounds. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroquinolin-5-amine typically involves the reaction of 1,2,3,4-tetrahydroquinoline with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN). The reaction is carried out at elevated temperatures to ensure complete methylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar methylation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagent used.

Scientific Research Applications

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a model compound for studying amine reactivity and interactions.

    Medicine: Research into its potential pharmacological properties, including neuroprotective effects, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinolin-5-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroquinoline: The parent compound, lacking the N-methyl group.

    1-methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a different ring structure.

Uniqueness

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research .

Properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2,5-6,11-12H,3-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTLDBCRQXLYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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